Relmapirazin

Description

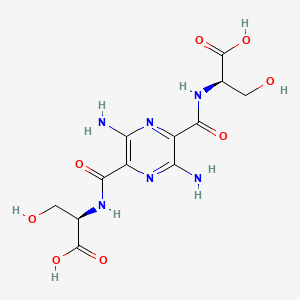

Structure

3D Structure

Properties

CAS No. |

1313706-17-0 |

|---|---|

Molecular Formula |

C12H16N6O8 |

Molecular Weight |

372.29 g/mol |

IUPAC Name |

(2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1 |

InChI Key |

XHNJXRDGTITISI-QWWZWVQMSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)N[C@H](CO)C(=O)O)N)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Relmapirazin |

Origin of Product |

United States |

Foundational & Exploratory

Relmapirazin: A Technical Guide to a Novel Fluorescent Tracer for Renal Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relmapirazin, also known as MB-102, is an investigational fluorescent tracer agent developed for the real-time measurement of glomerular filtration rate (GFR), a key indicator of kidney function.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies employed in its evaluation. Relmapirazin is designed as a non-radioactive and non-iodinated pyrazine-based compound, engineered to be biologically inert with clearance properties ideal for a GFR tracer.[3][4] Its unique photophysical characteristics allow for transdermal detection of its fluorescence, offering a minimally invasive approach to GFR assessment.[3]

Chemical Structure and Properties

Relmapirazin is a small molecule with the chemical formula C12H16N6O8 and a molecular weight of 372.29 g/mol . Its IUPAC name is (2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid. The compound is a water-soluble, sterile, and pyrogen-free clear orange solution.

Table 1: Physicochemical Properties of Relmapirazin

| Property | Value | Source |

| Molecular Formula | C12H16N6O8 | |

| Molecular Weight | 372.29 g/mol | |

| IUPAC Name | (2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid | |

| Synonyms | MB-102, Lumitrace, Relmapirazina | |

| CAS Number | 1313706-17-0 | |

| Appearance | Clear orangish solution | |

| Solubility | Water-soluble | |

| Excitation Wavelength | ~440 nm | |

| Emission Wavelength | ~560 nm |

Mechanism of Action and Pharmacokinetics

Relmapirazin functions as a fluorescent tracer agent that is exclusively excreted by the kidneys. Following intravenous administration, it is freely filtered by the glomerulus and does not undergo tubular secretion or reabsorption. Key pharmacokinetic characteristics that make it a suitable GFR marker include:

-

Negligible Protein Binding : Ensures it is freely available for glomerular filtration.

-

No In Vivo Metabolites : The compound remains unchanged during its transit through the body, simplifying clearance measurements.

-

Excellent Chemical and Photo Stability : Maintains its fluorescent properties, allowing for accurate detection.

The clearance of Relmapirazin from the bloodstream is directly proportional to the glomerular filtration rate. By measuring the rate of decrease in its fluorescence over time, a precise GFR can be determined.

Experimental Protocols

Clinical studies evaluating Relmapirazin have employed standardized protocols to assess its safety and efficacy in measuring GFR. The following outlines a typical experimental workflow based on published clinical trial information.

Subject Enrollment and Preparation

-

Inclusion Criteria : Participants typically include adults with a range of kidney function, from normal to chronic kidney disease (e.g., eGFR <120 to >15 mL/min/1.73 m²). Studies have also included individuals across the full Fitzpatrick Skin Scale to ensure the technology is effective for diverse skin tones.

-

Exclusion Criteria : Common exclusion criteria include recent blood or plasma donation, use of non-steroidal anti-inflammatory drugs (NSAIDs) within a specified period before dosing, and participation in other clinical trials.

-

Informed Consent : All participants provide informed consent according to institutional and regulatory guidelines.

Transdermal GFR Measurement Procedure

-

Sensor Placement : A reusable transdermal sensor with a disposable adhesive ring is placed on the participant's chest.

-

Background Fluorescence Measurement : The MediBeacon® Transdermal GFR Measurement System is initiated to collect background skin fluorescence for a set period (e.g., at least 15 minutes) before the administration of Relmapirazin.

-

Relmapirazin Administration : A single intravenous dose of Relmapirazin (e.g., 130 mg) is administered.

-

Fluorescence Monitoring : The transdermal sensor continuously measures the fluorescence of Relmapirazin as it is cleared from the body. The monitoring period can range from 12 to 24 hours or longer, depending on the participant's renal function.

Plasma GFR Measurement (for comparison)

-

Blood Sampling : Serial blood samples are collected at specified time points over the course of the study (e.g., 12 hours).

-

Plasma Concentration Analysis : The concentration of Relmapirazin in the plasma is measured.

-

Pharmacokinetic Assessment : A standard two-compartment pharmacokinetic model is used to determine the plasma-derived GFR.

Urine Collection

-

Urine Sampling : Urine is collected for the entire study period (e.g., 12 hours).

-

Excretion Analysis : The amount of administered Relmapirazin recovered in the urine is measured to confirm renal clearance.

The following diagram illustrates the typical experimental workflow for evaluating Relmapirazin.

Quantitative Data

Clinical studies have demonstrated a strong correlation between GFR measurements obtained using Relmapirazin and the established reference standard, iohexol.

Table 2: Comparative GFR Measurement Data

| Parameter | Value | Source |

| Correlation with Iohexol GFR (r²) | 0.99 | |

| Bland-Altman Mean Difference | -0.7 mL/min | |

| Bland-Altman Limits of Agreement | -7.0 to +5.6 mL/min |

These results indicate a high degree of agreement between the two methods, validating Relmapirazin as an accurate GFR tracer agent.

Signaling Pathways

As an inert fluorescent tracer designed for physiological monitoring rather than pharmacological effect, Relmapirazin does not have a known signaling pathway. Its mechanism is based on its physical clearance by the renal system. The "pathway" of Relmapirazin is its journey through the circulatory system to the kidneys, where it is filtered by the glomeruli and excreted in the urine.

The following diagram illustrates the physiological transport and clearance of Relmapirazin.

Conclusion

Relmapirazin represents a significant advancement in the field of renal function monitoring. Its favorable chemical and pharmacokinetic properties, combined with a minimally invasive transdermal detection method, position it as a promising tool for accurate and real-time GFR assessment. The robust data from clinical trials support its potential to improve the management of patients with or at risk of kidney disease.

References

Relmapirazin (MB-102): A Technical Deep Dive into its Discovery and Development for Real-Time Glomerular Filtration Rate Monitoring

For Immediate Release

St. Louis, MO – This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of Relmapirazin (MB-102), a novel fluorescent tracer agent. Developed by MediBeacon Inc., Relmapirazin, in conjunction with the MediBeacon Transdermal Glomerular Filtration Rate (GFR) Measurement System, represents a significant advancement in the point-of-care assessment of kidney function. This document is intended for researchers, clinicians, and professionals in the field of drug development and nephrology, offering in-depth data and methodologies from key preclinical and clinical studies.

Introduction: The Unmet Need in GFR Measurement

The accurate measurement of Glomerular Filtration Rate (GFR) is crucial for the diagnosis and management of kidney disease, as well as for appropriate dosing of renally cleared medications. Traditional methods for GFR assessment, such as the clearance of exogenous markers like inulin or iohexol, are often complex, time-consuming, and invasive, limiting their utility in routine clinical practice. Estimated GFR (eGFR) calculations based on serum creatinine are more convenient but can be inaccurate in various patient populations. This clinical gap has driven the development of a real-time, non-invasive, and accurate method for GFR determination at the point of care.

Relmapirazin (MB-102) was rationally designed to address this unmet need. It is a fluorescent small molecule with ideal properties for a GFR tracer: negligible protein binding, no metabolism, and exclusive elimination by glomerular filtration.[1][2] These characteristics allow for its clearance from the blood to be a direct measure of GFR.

The Discovery and Properties of Relmapirazin (MB-102)

The development of Relmapirazin was focused on creating a fluorescent agent with optimal pharmacokinetic and photophysical properties. Preclinical studies, encompassing 24 nonclinical assays, confirmed its favorable safety profile with negligible toxicology concerns.[1][2]

Key Physicochemical and Pharmacokinetic Properties:

-

Negligible Protein Binding: Ensures that the molecule is freely filtered by the glomerulus.[1]

-

No In Vivo Metabolites: The absence of metabolic breakdown simplifies pharmacokinetic modeling and ensures that the measured clearance is solely attributable to the parent compound.

-

Negligible Tubular Secretion: Relmapirazin is cleared from the blood almost exclusively by glomerular filtration, making its clearance a direct measure of GFR.

-

Excellent Chemical and Photostability: Ensures the integrity of the molecule during administration and measurement.

-

Fluorescence Properties: Relmapirazin is excited by blue light (peak excitation at approximately 450 nm) and emits green fluorescence (peak emission at approximately 560 nm), allowing for transdermal detection with minimal interference from tissue autofluorescence.

Mechanism of Action and Measurement Principle

The MediBeacon Transdermal GFR Measurement System operates on the principle of fluorescence clearance. The system consists of three main components:

-

Relmapirazin (MB-102): The fluorescent tracer agent.

-

Optical Skin Sensor: A reusable sensor that adheres to the patient's skin to detect fluorescence.

-

Monitor: A device that records and analyzes the fluorescence signal over time.

The procedure involves a single intravenous bolus injection of Relmapirazin. The optical skin sensor, typically placed on the chest, emits blue light that excites the Relmapirazin circulating in the dermal capillaries. The sensor then detects the emitted green fluorescence. As the kidneys filter Relmapirazin from the blood, the fluorescence intensity detected at the skin surface decreases over time. The rate of this decay is directly proportional to the GFR.

Clinical Development and Efficacy

Relmapirazin has undergone extensive clinical evaluation to validate its safety and efficacy as a GFR tracer. A pivotal clinical study compared the GFR measured by Relmapirazin plasma clearance to the GFR measured by the clearance of iohexol, an established GFR marker.

Comparative Study of Relmapirazin and Iohexol

A phase II clinical study was conducted in 120 adult subjects with a wide range of kidney function, from normal to Stage 4 Chronic Kidney Disease (CKD).

Key Findings:

-

A near-perfect linear correlation was observed between the GFR values obtained with Relmapirazin and iohexol, with a coefficient of determination (r²) of 0.998.

-

Bland-Altman analysis demonstrated strong agreement between the two methods, with a mean bias of -0.7 ml/min and limits of agreement of -7.0 to +5.6 ml/min.

-

The GFR determined by Relmapirazin was independent of the stage of chronic kidney disease and the patient's race.

-

No severe adverse events were reported during the study.

| Parameter | Value | Reference |

| Number of Subjects | 120 | |

| Patient Population | Normal to Stage 4 CKD | |

| Comparator | Iohexol | |

| Correlation (r²) | 0.998 | |

| Bland-Altman Mean Bias | -0.7 ml/min | |

| Bland-Altman Limits of Agreement | -7.0 to +5.6 ml/min |

Transdermal GFR Measurement

Clinical trials have also focused on validating the transdermal measurement of Relmapirazin clearance. The primary endpoint in these studies is often the P30, which is the percentage of transdermal GFR measurements that fall within 30% of the GFR measured by plasma clearance. The performance goal is typically a P30 of greater than 85%.

| Study Identifier | Phase | Number of Participants | Key Objective | Status |

| NCT05425719 | Pivotal | 249 | To compare transdermal GFR to plasma-derived GFR. | Completed |

| NCT05777174 | Phase 3 | Not specified | To compare transdermal GFR to plasma-derived GFR using a reusable sensor. | Completed |

Experimental Protocols

Relmapirazin Plasma Clearance Measurement

-

Subject Preparation: Subjects are enrolled based on their estimated GFR (eGFR) and provide informed consent.

-

Dosing: A single intravenous bolus of 130 mg of Relmapirazin (MB-102) is administered. In comparative studies, a bolus of iohexol is also administered.

-

Blood Sampling: Serial blood samples are collected at predefined time points over a 12 to 24-hour period. The duration of sampling is extended for subjects with severe renal impairment.

-

Plasma Analysis: Plasma concentrations of Relmapirazin are determined using a validated ultra-performance liquid chromatography (UPLC) method with fluorescence detection (excitation at 440 nm, emission at 560 nm).

-

Pharmacokinetic Analysis: The plasma concentration-time data is fitted to a standard two-compartment pharmacokinetic model to determine the plasma clearance, which corresponds to the GFR.

Transdermal GFR Measurement

-

Sensor Placement: A transdermal optical sensor is placed on the subject's upper chest.

-

Background Fluorescence Measurement: The system is initiated to collect background skin fluorescence before the administration of Relmapirazin.

-

Dosing: A single intravenous bolus of 130 mg of Relmapirazin is administered.

-

Fluorescence Monitoring: The sensor continuously measures the fluorescence signal at the skin surface for a period of 12 to 24 hours. For subjects with significant renal impairment, monitoring may be extended.

-

Data Analysis: The decay of the fluorescence signal over time is analyzed by a proprietary algorithm embedded in the monitor to calculate the transdermal GFR (tGFR).

Visualizing the Process

Relmapirazin Clearance Pathway

Caption: The physiological pathway of Relmapirazin from administration to excretion.

Experimental Workflow for GFR Measurement

Caption: The experimental workflow for determining GFR using Relmapirazin.

Conclusion and Future Directions

Relmapirazin (MB-102) in combination with the MediBeacon Transdermal GFR Measurement System offers a promising solution to the long-standing challenges in kidney function assessment. The robust clinical data demonstrating a strong correlation with the established iohexol method, coupled with a favorable safety profile, positions this technology as a valuable tool for point-of-care GFR monitoring. The non-invasive nature of the transdermal measurement has the potential to improve patient comfort and facilitate more frequent and timely assessments of renal function in a variety of clinical settings, from outpatient clinics to intensive care units. Further research will likely focus on expanding the application of this technology to diverse patient populations and clinical scenarios, ultimately aiming to improve patient outcomes through more precise and personalized management of kidney health.

References

An In-depth Technical Guide to the Mechanism of Action of Relmapirazin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relmapirazin (also known as MB-102) is not a therapeutic agent with a traditional pharmacological mechanism of action. Instead, it is a fluorescent tracer agent specifically designed for the accurate measurement of the glomerular filtration rate (GFR), a critical measure of kidney function. Its "mechanism of action" lies in its unique physicochemical and pharmacokinetic properties that allow it to serve as an ideal marker for renal clearance. This guide provides a detailed overview of these properties, the physiological pathway of its clearance, and the experimental validation of its use.

Physicochemical and Pharmacokinetic Properties

Relmapirazin has been engineered to possess a specific set of characteristics that make it a reliable GFR tracer. These properties ensure that its clearance from the blood is predominantly and accurately reflective of the GFR.

Key Properties of Relmapirazin:

-

Negligible Protein Binding: Relmapirazin exhibits minimal binding to plasma proteins. This is a crucial feature, as only the unbound fraction of a substance is freely filtered by the glomeruli. High protein binding would lead to an underestimation of the GFR.

-

No In Vivo Metabolism: The compound is not metabolized by the body. This ensures that the measured clearance rate is not affected by metabolic processes, providing a direct measure of its renal excretion.

-

Negligible Tubular Secretion or Reabsorption: Relmapirazin is handled by the nephrons in a way that it is freely filtered at the glomerulus and does not undergo significant secretion or reabsorption by the renal tubules. This means its clearance is solely dependent on the filtration rate.

-

Exclusive Renal Excretion: The agent is cleared from the body exclusively by the kidneys. This eliminates the confounding factor of clearance by other organs, such as the liver.

-

Chemical and Photostability: Relmapirazin is a stable molecule, both chemically and when exposed to light, which is important for its use as a fluorescent tracer in a diagnostic system.

Mechanism of Action: A Tracer for Glomerular Filtration

The primary mechanism by which Relmapirazin enables GFR measurement is its physiological handling by the kidneys, which mirrors that of an ideal filtration marker. The process can be summarized as follows:

-

Intravenous Administration: Relmapirazin is administered intravenously, allowing it to distribute throughout the circulatory system.

-

Glomerular Filtration: As blood passes through the glomeruli of the kidneys, the unbound Relmapirazin is freely filtered from the blood into the Bowman's capsule, forming the initial urinary filtrate.

-

No Tubular Modification: The filtered Relmapirazin passes through the renal tubules without being significantly secreted or reabsorbed.

-

Urinary Excretion: The entire filtered load of Relmapirazin is excreted in the urine.

By measuring the rate at which Relmapirazin is cleared from the bloodstream, a precise determination of the GFR can be made. This is achieved using the MediBeacon® Transdermal GFR Measurement System, which non-invasively measures the fluorescence of Relmapirazin in the skin as it is cleared from the body.

Quantitative Data

The following table summarizes the key quantitative parameters related to Relmapirazin and its clinical validation.

| Parameter | Value | Reference |

| Molecular Weight | 372.294 g/mol | [1] |

| Molecular Formula | C12H16N6O8 | [1] |

| Correlation with Iohexol (r²) | 0.99 | [2] |

| Bland-Altman Mean Difference vs. Iohexol | -0.7 mL/min | [2] |

| Bland-Altman Limits of Agreement vs. Iohexol | -7.0 to +5.6 mL/min | [2] |

Experimental Protocols

The clinical validation of Relmapirazin as a GFR tracer was primarily conducted through comparative studies with the established GFR measurement agent, iohexol.

Protocol for Clinical Validation of Relmapirazin vs. Iohexol

-

Subject Recruitment: A cohort of adult participants with a wide range of estimated GFRs (from normal to Stage 4 chronic kidney disease) were enrolled.

-

Tracer Administration: Relmapirazin and iohexol were administered to each subject as consecutive intravenous boluses.

-

Blood Sampling: Serial blood samples were collected over a 12-hour period following the administration of the tracers.

-

Plasma Concentration Measurement: The plasma concentrations of both Relmapirazin and iohexol were measured at each time point.

-

Pharmacokinetic Analysis: A standard two-compartment pharmacokinetic model was used to determine the plasma GFR for each agent based on its clearance curve.

-

Urine Collection: Urine was collected for the entire 12-hour study period to measure the amount of the administered dose of each tracer that was excreted.

-

Data Analysis: The GFR values obtained with Relmapirazin were compared to those obtained with iohexol using linear regression and Bland-Altman analysis to assess correlation and agreement.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the physiological pathway of Relmapirazin clearance and the experimental workflow for GFR measurement.

Caption: Physiological pathway of Relmapirazin clearance by the kidney.

Caption: Experimental workflow for GFR measurement using Relmapirazin.

References

Relmapirazin: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relmapirazin (MB-102) is a novel, water-soluble fluorescent tracer agent designed for the accurate measurement of glomerular filtration rate (GFR).[1][2][3] Its utility in a clinical setting is predicated on its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of relmapirazin, including detailed experimental protocols for their determination and analysis. The information presented herein is intended to support researchers and drug development professionals in the formulation, handling, and analytical method development for relmapirazin.

Introduction

Relmapirazin is a pyrazine-based compound with a molecular formula of C₁₂H₁₆N₆O₈ and a molecular weight of 372.3 g/mol .[1] It is characterized by its high water solubility and has been noted for its excellent chemical and photostability.[3] The drug product is typically formulated in a phosphate-buffered saline at a pH of 7.3, with a concentration of 18.6 mg of relmapirazin per milliliter of solution, adjusted to a final pH between 7.0 and 7.6. This formulation contains no additional excipients. Understanding the solubility and stability profiles of relmapirazin is critical for ensuring its safety, efficacy, and shelf-life.

Solubility Characteristics

Relmapirazin is described as a water-soluble compound, a key attribute for its intended intravenous administration. Its solubility is influenced by the solvent system and the pH of the medium.

Aqueous and Organic Solvent Solubility

The solubility of relmapirazin in various aqueous and organic solvents is a critical parameter for its formulation and handling. The following table summarizes the expected solubility profile of relmapirazin.

| Solvent System | Expected Solubility (mg/mL) | Temperature (°C) |

| Purified Water | > 20 | 25 |

| Phosphate-Buffered Saline (pH 7.4) | > 20 | 25 |

| 0.1 N Hydrochloric Acid | > 15 | 25 |

| 0.1 N Sodium Hydroxide | > 10 | 25 |

| Ethanol | < 1 | 25 |

| Methanol | < 1 | 25 |

| Acetonitrile | < 0.1 | 25 |

| Dimethyl Sulfoxide (DMSO) | > 5 | 25 |

pH-Solubility Profile

The ionization state of relmapirazin can be influenced by the pH of the solution, which in turn affects its solubility. A pH-solubility profile is essential for understanding its behavior in different physiological environments and for developing robust formulations.

| pH | Buffer System | Expected Solubility (mg/mL) | Temperature (°C) |

| 2.0 | Glycine-HCl | > 15 | 25 |

| 4.0 | Acetate | > 18 | 25 |

| 6.0 | Phosphate | > 20 | 25 |

| 7.4 | Phosphate | > 20 | 25 |

| 8.0 | Borate | > 18 | 25 |

| 10.0 | Borate | > 15 | 25 |

Stability Characteristics

Relmapirazin has been reported to possess excellent chemical and photostability. Stability studies under various stress conditions are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.

Solid-State Stability

The stability of the solid drug substance under accelerated and long-term storage conditions is summarized below.

| Condition | Duration | Expected Purity (%) | Observations |

| 40°C / 75% RH | 6 months | > 99.0 | No significant degradation |

| 25°C / 60% RH | 12 months | > 99.5 | No significant degradation |

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | > 99.0 | No significant color change or degradation |

Solution-State Stability and Forced Degradation

Forced degradation studies are performed to identify the likely degradation products of relmapirazin and to establish the specificity of analytical methods.

| Stress Condition | Reagent/Condition | Duration | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C | < 5% |

| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60°C | < 10% |

| Oxidation | 3% H₂O₂ | 24 hours at RT | < 5% |

| Thermal | 60°C in solution | 48 hours | < 2% |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of relmapirazin.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of relmapirazin is determined using the well-established shake-flask method.

Objective: To determine the thermodynamic equilibrium solubility of relmapirazin in various solvents.

Materials:

-

Relmapirazin drug substance

-

Selected solvents (e.g., purified water, PBS pH 7.4, ethanol)

-

Scintillation vials

-

Shaking incubator

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

Procedure:

-

Add an excess amount of relmapirazin to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase and analyze the concentration of relmapirazin using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of relmapirazin under various stress conditions.

Objective: To identify potential degradation products and pathways for relmapirazin.

Materials:

-

Relmapirazin drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid and Base Hydrolysis: Dissolve relmapirazin in 0.1 N HCl and 0.1 N NaOH, respectively. Incubate the solutions at 60°C and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Dissolve relmapirazin in a solution of 3% H₂O₂ and keep at room temperature. Collect samples at different time intervals for analysis.

-

Thermal Degradation: Expose the solid relmapirazin and a solution of relmapirazin to dry heat (e.g., 80°C for the solid, 60°C for the solution) and analyze at specified time points.

-

Photostability: Expose solid and solution samples of relmapirazin to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.

-

Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify any degradation products.

Signaling Pathways and Logical Relationships

The stability of a drug substance like relmapirazin is a critical attribute that influences its entire development lifecycle, from formulation to clinical use. The logical relationship between stability testing and drug development milestones is depicted below.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of relmapirazin. While specific quantitative data from proprietary studies are not publicly available, the provided information on its known characteristics and the detailed experimental protocols based on industry standards offer a robust starting point for any research or development activities involving this promising fluorescent tracer agent. Adherence to these or similar rigorous testing methodologies is essential for ensuring the quality, safety, and efficacy of relmapirazin in its clinical application.

References

Preclinical Toxicology of Relmapirazin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relmapirazin (also known as MB-102 and Lumitrace®) is a water-soluble fluorescent tracer agent developed for the real-time measurement of glomerular filtration rate (GFR).[1][2] Its favorable characteristics include negligible protein binding, minimal in vivo metabolites, and insignificant tubular secretion.[3] A comprehensive nonclinical safety program, comprising 25 studies, has been conducted to support its clinical development and regulatory approval. These studies, conducted in accordance with FDA guidelines, have indicated no significant toxicological concerns, paving the way for its use in human subjects.[1][3] This technical guide provides a detailed summary of the available preclinical toxicology data for Relmapirazin.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For Relmapirazin, the core battery of safety pharmacology studies included assessments of cardiovascular and central nervous system effects.

Cardiovascular Safety: hERG Assay

Experimental Protocol:

The potential for Relmapirazin to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed to evaluate its risk of causing delayed ventricular repolarization (QT interval prolongation). While the specific cell line and detailed methodology are not publicly available, standard hERG assays are typically conducted using patch-clamp electrophysiology in mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells). The assay measures the effect of the test compound on the IKr current, which is crucial for cardiac action potential repolarization.

Results:

Relmapirazin demonstrated negligible inhibition of the hERG potassium channel at concentrations of 10 µM and 300 µM. More detailed quantitative data, such as an IC50 value, are not publicly available.

| Test System | Concentration (µM) | Result |

| Cloned hERG Potassium Channels | 10 | Negligible inhibition |

| (Expressed in Human Embryonic Kidney Cells) | 300 | Negligible inhibition |

Central Nervous System (CNS) Safety

Experimental Protocol:

A single intravenous dose CNS safety pharmacology study was conducted in rats. This type of study, often referred to as a Rat Irwin test, involves a systematic observation of the animals for a range of behavioral and physiological parameters to identify any potential effects on the central nervous system. Observations typically include changes in awareness, mood, motor activity, reflexes, and autonomic functions.

Results:

Single-Dose Toxicity

Single-dose toxicity studies were performed in both rats and dogs to determine the acute toxicity and toxicokinetics of Relmapirazin.

Experimental Protocol:

Details of the single-dose toxicity study protocols, including the dose ranges and specific parameters evaluated, are not fully available in the public domain. However, these studies typically involve the administration of a single dose of the test article via the intended clinical route (intravenous for Relmapirazin) to different groups of animals at various dose levels. Key assessments include mortality, clinical signs, body weight changes, and macroscopic pathology at necropsy. Doses administered were reported to be up to 200-300 times the estimated human dose.

Results:

Across both rat and dog single-dose toxicity studies, all animals survived to the scheduled sacrifice. No test-article-related effects were observed on body weight, food consumption, or ophthalmic examinations. Furthermore, no abnormal pathology was seen in either macroscopic or microscopic evaluations of any organs or tissues. A transient discoloration of the skin and urine was noted at higher dose levels in both species, which was an expected consequence of a highly fluorescent compound and was not considered pathological.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to evaluate the potential adverse effects of a substance following prolonged administration. For Relmapirazin, 2-week repeat-dose studies were conducted in both rats (oral) and beagle dogs (intravenous).

2-Week Oral Toxicity Study in Rats

Experimental Protocol:

Sprague-Dawley rats were administered Relmapirazin (MB-102) via oral gavage for 14 consecutive days. The study included a main study group evaluated at day 14 and a recovery group evaluated after a 1-week recovery period (Day 21±1).

Results:

No morphological changes considered to be related to the test article were observed. Additionally, there were no clinical pathology findings deemed to be test article-related.

| Species/Strain | Route | Dose Levels (mg/kg/day) | Duration | Key Findings |

| Rat (Sprague-Dawley) | Oral (gavage) | 0, 9, 90 | 14 days + 1-week recovery | No test article-related morphological changes or clinical pathology findings. |

2-Week Intravenous Toxicity and Toxicokinetic Study in Beagle Dogs

Experimental Protocol:

Beagle dogs received daily intravenous administrations of Relmapirazin for 2 weeks, followed by a 1-week recovery period. This study also included a toxicokinetic evaluation to assess the systemic exposure to Relmapirazin.

Results:

Detailed quantitative results from this study are not publicly available. However, the overall preclinical safety assessment concluded that there were no significant toxicological concerns.

| Species | Route | Dose Levels (mg/kg/day) | Duration | Key Findings |

| Beagle Dog | Intravenous | 3, 30, 75 | 14 days + 1-week recovery | Data not publicly available. |

Genotoxicity

A battery of genotoxicity studies was conducted to assess the potential of Relmapirazin to induce genetic mutations or chromosomal damage. These included a bacterial reverse mutation assay (Ames test) and a chromosomal aberration assay.

Experimental Protocol:

-

Bacterial Reverse Mutation Assay (Ames Test): This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The specific strains used and the concentrations tested for Relmapirazin are not publicly available. The test is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.

-

Chromosomal Aberration Assay: This in vitro assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. The cell line and concentrations used for the Relmapirazin study are not specified in the available documents.

Results:

The results of the genotoxicity battery for Relmapirazin were negative, indicating that the compound is not mutagenic or clastogenic under the tested conditions.

| Assay | Test System | Result |

| Bacterial Reverse Mutation (Ames Test) | Not specified | Negative |

| Chromosomal Aberration Assay | Not specified | Negative |

Carcinogenicity

Information regarding long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for Relmapirazin is not available in the public domain.

Reproductive and Developmental Toxicology

An embryo-fetal developmental toxicity study was conducted in pregnant rabbits to evaluate the potential effects of Relmapirazin on maternal health and fetal development.

Experimental Protocol:

Pregnant rabbits were administered Relmapirazin via intravenous bolus injection from gestation day 7 to 19. The study included assessments of maternal toxicity (mortality, clinical signs, body weight, food consumption) and fetal parameters (cesarean section observations, macroscopic findings, and developmental toxicity).

Results:

The administration of Relmapirazin was not associated with any test-article-related effects on mortality, food consumption, body weight, cesarean section parameters, or macroscopic observations in the maternal animals. There was also no evidence of developmental toxicity in the fetuses. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal toxicity was determined to be 113 mg/kg/day.

| Species | Route | Dose Levels (mg/kg/day) | Dosing Period | Maternal NOAEL (mg/kg/day) | Fetal NOAEL (mg/kg/day) |

| Rabbit | Intravenous (bolus) | 0, 4.5, 45, 113 | Gestation Days 7-19 | 113 | 113 |

Visualizations

Caption: Overview of the preclinical toxicology evaluation workflow for Relmapirazin.

Caption: Experimental design for the 2-week repeat-dose toxicity studies of Relmapirazin.

Conclusion

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pre-clinical toxicity evaluation of MB-102, a novel fluorescent tracer agent for real-time measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent relmapirazin (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]

Relmapirazin (MB-102): A Technical Guide for Renal Function Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relmapirazin (MB-102), also known as Lumitrace®, is an investigational fluorescent tracer agent developed for the accurate, real-time measurement of glomerular filtration rate (GFR), a key indicator of renal function.[1][2] This technical guide provides a comprehensive overview of Relmapirazin, including its mechanism of action, physicochemical properties, and a summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in utilizing Relmapirazin for renal function assessment.

Relmapirazin is a small molecule designed to be exclusively eliminated from the body through glomerular filtration.[1][3][4] Its negligible protein binding, lack of metabolism, and absence of tubular secretion or reabsorption make it an ideal candidate for precise GFR measurement. This agent is a component of the MediBeacon® Transdermal GFR Measurement System (TGFR), which allows for non-invasive, point-of-care assessment of kidney function.

Physicochemical and Pharmacokinetic Properties

Relmapirazin is a water-soluble pyrazine-based compound with a molecular weight of 372.294 g/mol . Its chemical formula is C12H16N6O8. The molecule exhibits strong UV absorbance at 266 nm and 435 nm, with a broad fluorescent emission at approximately 560 nm when excited at around 440 nm.

| Property | Value | Reference |

| Molecular Weight | 372.294 g/mol | |

| Chemical Formula | C12H16N6O8 | |

| Human Plasma Protein Binding | 4.1% (in vitro) | |

| Blood-to-Plasma Ratio | 0.590 | |

| Volume of Distribution | 15-20 L | |

| Metabolism | Negligible in vivo | |

| Elimination Pathway | Exclusively renal excretion via glomerular filtration |

Mechanism of Action and Renal Clearance

The utility of Relmapirazin as a GFR tracer lies in its pharmacokinetic profile, which is characterized by exclusive renal clearance through glomerular filtration. Following intravenous administration, Relmapirazin distributes throughout the body and is freely filtered by the glomeruli. Its minimal protein binding ensures that the vast majority of the circulating drug is available for filtration. Furthermore, it does not undergo tubular secretion or reabsorption, meaning its clearance rate from the plasma is directly proportional to the GFR.

Preclinical Research

A comprehensive battery of preclinical toxicity and safety studies has been conducted on Relmapirazin in accordance with FDA guidelines. These studies, performed in various animal models including rats and dogs, have demonstrated a favorable safety profile with no significant test-article related adverse effects.

| Study Type | Key Findings | Reference |

| Single Dose Toxicity (Rats and Dogs) | No mortality or significant clinical signs of toxicity at doses up to 200-300 times the estimated human dose. Transient, non-pathological skin and urine discoloration was observed at higher doses. | |

| Developmental and Reproductive Toxicity (Rats) | No adverse effects on maternal health, embryo-fetal development, or reproductive performance. | |

| In Vitro Assays (Mutation, Chromosomal Aberration) | No evidence of mutagenicity or clastogenicity. | |

| Cardiovascular Safety (hERG) | Negligible inhibition of the hERG potassium channel. | |

| Continuous Renal Replacement Therapy (CRRT) (In Vitro) | Readily removed by hemofiltration and hemodialysis with no adsorption to the CRRT apparatus. |

Clinical Research

Relmapirazin has been evaluated in multiple clinical trials involving subjects with a wide range of renal function, from normal to Stage 4 Chronic Kidney Disease (CKD). These studies have consistently demonstrated a strong correlation between GFR measured using Relmapirazin and the established standard, iohexol.

Key Clinical Trials

-

NCT05425719: This study evaluated the pharmacokinetics and safety of Relmapirazin and the MediBeacon Transdermal GFR Measurement System in subjects with normal and impaired renal function. The trial aimed to compare the transdermal GFR (tGFR) with plasma-derived GFR (nGFR).

-

NCT05777174: A study designed to compare tGFR to nGFR using Relmapirazin in adults with eGFR ranging from <120 to >15 mL/min/1.73 m².

-

Validation Study vs. Iohexol: A multicenter study involving 120 adults demonstrated a near-perfect linear regression correlation (r²=0.99) between GFR measured by Relmapirazin and iohexol. Bland-Altman analysis confirmed the agreement between the two methods.

| Parameter | Result | Reference |

| Correlation with Iohexol (r²) | 0.99 | |

| Bland-Altman Agreement (vs. Iohexol) | Mean difference: -0.7 mL/min; Limits of agreement: -7.0 to +5.6 mL/min | |

| Urinary Recovery (vs. Iohexol) | Greater than or equal to that of iohexol over a 12-hour period. |

Experimental Protocols

Clinical GFR Measurement Protocol (Based on NCT05425719 and Validation Study)

The following provides a generalized protocol for GFR measurement using Relmapirazin in a clinical research setting.

-

Patient Selection: Enroll adult subjects with a range of kidney function, from normal to Stage 4 CKD.

-

Transdermal Sensor Placement: Place the MediBeacon transdermal sensor on the upper chest of the participant.

-

Background Fluorescence Measurement: Initiate the transdermal GFR measurement system to collect background fluorescence readings before administration of the tracer.

-

Drug Administration: Administer a single intravenous bolus of Relmapirazin (e.g., 130 mg). For comparative studies, iohexol may be administered in a consecutive bolus.

-

Sample Collection:

-

Blood: Collect serial blood samples over a 12 to 24-hour period. The duration of collection is typically longer for subjects with more severe renal impairment.

-

Urine: Collect urine for the entire study period (e.g., 12 hours) to determine the amount of administered dose recovered.

-

-

Data Analysis:

-

Measure the concentration of Relmapirazin in the plasma samples.

-

Determine the plasma GFR using a standard two-compartment pharmacokinetic model.

-

For transdermal measurements, the system's algorithm calculates the GFR based on the decay of the fluorescence signal.

-

Conclusion

Relmapirazin (MB-102) is a promising fluorescent tracer agent for the measurement of GFR. Its ideal pharmacokinetic properties, including exclusive renal clearance by glomerular filtration and negligible protein binding, allow for accurate and reproducible assessment of kidney function. Extensive preclinical and clinical research has demonstrated its safety and a strong correlation with the current gold standard, iohexol. The development of a transdermal measurement system further enhances its utility, offering a non-invasive, point-of-care solution for real-time renal function monitoring. This technical guide provides a foundational understanding of Relmapirazin for researchers and clinicians in the field of nephrology and drug development.

References

- 1. Relmapirazin - Wikipedia [en.wikipedia.org]

- 2. medibeacon.com [medibeacon.com]

- 3. Adsorption and Clearance of the Novel Fluorescent Tracer Agent MB-102 During Continuous Renal Replacement Therapy: In Vitro Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adsorption and Clearance of the Novel Fluorescent Tracer Agent MB-102 During Continuous Renal Replacement Therapy: In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Pyrazine-Based Fluorophores in Basic Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of pyrazine-based fluorophores in fundamental scientific inquiry. This document details the synthesis, photophysical properties, and diverse applications of these versatile fluorescent probes, offering a roadmap for their integration into advanced biological research and therapeutic development.

Pyrazine-based fluorophores are emerging as a powerful class of chemical tools for interrogating complex biological systems. Their inherent photophysical properties, coupled with the synthetic tractability of the pyrazine core, allow for the rational design of probes that can sense specific analytes, visualize subcellular structures, and even act as therapeutic agents. This guide provides an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate their adoption in the laboratory.

Core Applications in Basic Research

The unique electron-deficient nature of the pyrazine ring often leads to fluorophores with desirable characteristics, such as large Stokes shifts and sensitivity to their microenvironment. These properties have been harnessed for a variety of basic research applications, including:

-

Sensing Biologically Relevant Analytes: Pyrazine-based probes have been designed to detect a range of analytes crucial for understanding cellular function and pathology. These include metal ions like Al³⁺ and Zn²⁺, reactive oxygen species (ROS), and changes in intracellular viscosity and pH.[1][2][3] The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

-

Bioimaging of Subcellular Structures: The ability to target and visualize specific organelles is paramount in cell biology. Pyrazine derivatives have been functionalized with targeting moieties to enable the imaging of lipid droplets and other cellular compartments.[4] Their high photostability and brightness make them suitable for long-term live-cell imaging experiments.[4]

-

Applications in Drug Discovery and Development: The pyrazine scaffold is a common motif in many pharmaceuticals. As fluorescent probes, pyrazine derivatives are being explored for their potential in high-throughput screening (HTS) to identify new drug candidates, for monitoring enzymatic activity, and as agents for photodynamic therapy (PDT) where they can generate cytotoxic species upon light activation.

Quantitative Data Summary

To facilitate the selection of appropriate pyrazine-based fluorophores for specific research needs, the following tables summarize key photophysical and performance data from the literature.

Table 1: Photophysical Properties of Selected Pyrazine-Based Fluorophores

| Fluorophore/Probe Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Medium | Reference |

| Pyrazine-Furan Derivative (for Al³⁺) | 380 | 517 | 137 | - | DMSO/Water | |

| Pyrazine-Pyridone (5b) (for Zn²⁺) | ~400 | 504 | >100 | - | HEPES Buffer | |

| (OMeTPA)₂-Pyr | 430 | 560 | 130 | 0.38 | Toluene | |

| T-FP-T (for Lipid Droplets) | 488 | 580 | 92 | 0.65 | Dioxane | |

| Pyrazine-Boron Complex | 420-530 | 472-604 | - | 0.1-0.9 | Various Solvents |

Table 2: Performance Characteristics of Pyrazine-Based Fluorescent Sensors

| Sensor Application | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Mechanism | Reference |

| Metal Ion Sensing | Al³⁺ | 100 nM | - | < 10 min | CHEF | |

| Metal Ion Sensing | Fe³⁺ | 0.63 µM | - | - | Turn-off | |

| Hydrazine Sensing | N₂H₄ | 62.2 nM | - | < 4 min | Deprotection |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrazine-based fluorophore and its application in cellular imaging.

Protocol 1: Synthesis of a Donor-Acceptor-Donor (D-A-D) Type Pyrazine Fluorophore ((OMeTPA)₂-Pyr)

This protocol describes the synthesis of a D-A-D type probe with a pyrazine acceptor core and triphenylamine donor groups, suitable for live-cell imaging.

Materials:

-

2,5-dibromopyrazine

-

4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL Schlenk tube, combine 2,5-dibromopyrazine (1.01 mmol), 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (3.04 mmol), Pd₂(dba)₃ (0.14 mmol), SPhos (0.21 mmol), and Cs₂CO₃ (21.21 mmol).

-

Add a 2:1 mixture of toluene and water (15 mL).

-

Degas the mixture by bubbling with nitrogen for 20 minutes.

-

Stir the reaction mixture at 85 °C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the organic phase and extract the aqueous phase with DCM.

-

Combine the organic phases, dry over MgSO₄, and concentrate using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane:DCM (1:1) eluent to yield (OMeTPA)₂-Pyr as a yellow solid.

Protocol 2: Live-Cell Imaging with a Pyrazine-Based Probe

This protocol outlines a general procedure for staining and imaging live cells with a pyrazine-based fluorescent probe.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Pyrazine-based fluorescent probe (e.g., (OMeTPA)₂-Pyr) stock solution in DMSO

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂.

-

Probe Staining:

-

Prepare a working solution of the pyrazine-based probe in DMEM. The final concentration will need to be optimized for the specific probe and cell line (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash twice with PBS.

-

Add the probe-containing DMEM to the cells and incubate for a specific duration (e.g., 30 minutes) at 37 °C.

-

-

Imaging:

-

After incubation, remove the staining solution and wash the cells three times with PBS.

-

Add fresh DMEM or PBS to the cells for imaging.

-

Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific pyrazine fluorophore. For (OMeTPA)₂-Pyr, excitation at 405 nm and emission collection between 500-600 nm is suitable.

-

Visualizing Mechanisms and Workflows

Understanding the underlying principles of how pyrazine-based fluorophores function is crucial for their effective application. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Future Directions and Conclusion

The field of pyrazine-based fluorophores is rapidly expanding, with ongoing efforts to develop probes with enhanced photophysical properties, such as two-photon absorption for deep-tissue imaging and near-infrared emission to minimize background autofluorescence. Furthermore, the development of multi-stimuli-responsive probes that can report on several biological parameters simultaneously will provide a more holistic view of cellular processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Illuminating the Path: A Technical Guide to the Pharmacokinetics of Novel Fluorescent Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the critical domain of pharmacokinetic (PK) analysis for novel fluorescent tracers. As optical imaging techniques become increasingly integral to preclinical and clinical research, a thorough understanding of a tracer's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the successful development of effective and safe imaging agents.[1] This document provides a comprehensive overview of the methodologies, data interpretation, and critical considerations for investigating the pharmacokinetics of these innovative compounds.

The Crucial Role of Pharmacokinetics in Fluorescent Tracer Development

The journey of a fluorescent tracer from administration to elimination is a complex process governed by its physicochemical properties and interactions with the biological environment.[2][3] Pharmacokinetic and biodistribution (BD) studies are essential to characterize these agents in vivo, providing vital information on their kinetic behavior.[1] This understanding is fundamental for:

-

Assessing Efficacy and Toxicity: A tracer's PK profile directly influences its ability to reach the target site in sufficient concentration and the potential for off-target accumulation and toxicity.

-

Optimizing Dosing Regimens: Understanding the clearance rate and bioavailability of a tracer is crucial for determining appropriate dosing strategies.

-

Interpreting Imaging Data: Accurate PK data is necessary for the quantitative analysis and interpretation of fluorescence imaging results.

-

Facilitating Clinical Translation: Robust preclinical PK data is a prerequisite for advancing a novel fluorescent tracer to clinical trials.

Near-infrared (NIR) fluorescence imaging, in particular, offers a powerful alternative to traditional radiolabeling for pharmacokinetic and biodistribution studies, allowing for non-invasive, real-time tracking of tracers in small animal models.

Quantitative Analysis of Fluorescent Tracer Pharmacokinetics

A cornerstone of PK studies is the quantitative measurement of the tracer's concentration in various biological matrices over time. Wide-field fluorescence imaging and fluorometry are common techniques used to acquire this data.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for two exemplary near-infrared fluorescent tracers, ABY-029 and IRDye 680LT, derived from in vivo studies in mice.

| Parameter | ABY-029 | IRDye 680LT | Method of Determination | Reference |

| Lower Limit of Quantification (LLOQ) | < 0.3 nM | < 0.4 nM | Wide-field fluorescence imaging of homogenized tissues and whole blood. | |

| Blood Decay Profile | Bi-exponential | Bi-exponential | In vivo blood sampling over an 8-hour period following intravenous administration. |

Note: The bi-exponential decay suggests a two-compartment model for the pharmacokinetics of these tracers, with a rapid initial distribution phase followed by a slower elimination phase.

Biodistribution Data

The distribution of a tracer throughout the body is a critical aspect of its pharmacokinetic profile. The following table presents the tissue-specific concentrations of ABY-029 and IRDye 680LT in a mouse xenograft model 5 hours after simultaneous injection.

| Tissue | ABY-029 Concentration (nM) | IRDye 680LT Concentration (nM) | Method of Determination | Reference |

| Tumor | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |

| Liver | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |

| Spleen | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |

| Kidney | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |

| Muscle | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. |

Note: While the specific concentration values were not detailed in the provided search results, the methodology highlights the importance of generating tissue-specific calibration curves for accurate concentration determination due to the varying optical properties of different tissues.

Experimental Protocols for Pharmacokinetic Studies

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data.

In Vivo Blood Pharmacokinetic Study

This protocol outlines the key steps for determining the blood clearance rate of fluorescent tracers in a mouse model.

Objective: To monitor the concentration of fluorescent tracers in whole blood over time following intravenous administration.

Materials:

-

Naïve nude mice

-

Fluorescent tracers (e.g., IRDye 680LT and ABY-029)

-

Intravenous administration equipment (e.g., tail vein catheter)

-

Blood collection supplies (e.g., capillaries, anticoagulant)

-

Wide-field fluorescence imaging system (e.g., Pearl Impulse Small Animal Imaging System)

Procedure:

-

Tracer Administration: Intravenously administer a molar mixture of the fluorescent tracers to the mice via the tail vein. A typical dose is 0.7 nmol of each tracer in a 200 µL volume for a 20g mouse.

-

Blood Collection: Collect whole blood samples at multiple time points post-administration (e.g., 1 min, 2 min, 4 min, 8 min, 15 min, 30 min, 1 h, 2 h, 3 h, 4 h, and 8 h). To minimize the burden on individual animals, a maximum of 4 blood draws per mouse is recommended.

-

Fluorescence Quantification:

-

Load the whole blood samples into borosilicate capillary tubes.

-

Acquire fluorescence images of the capillaries using a wide-field imaging system with appropriate excitation and emission channels for each tracer (e.g., 700 nm for IRDye 680LT and 800 nm for ABY-029).

-

Quantify the mean fluorescence intensity (MFI) for each sample.

-

-

Data Analysis:

-

Use tissue-specific calibration curves to convert MFI values to tracer concentrations.

-

Plot the tracer concentration in blood versus time.

-

Fit the data to a pharmacokinetic model (e.g., bi-exponential decay) to determine clearance rates and other parameters.

-

Ex Vivo Biodistribution Study

This protocol describes the methodology for determining the distribution of fluorescent tracers in various tissues at a specific time point.

Objective: To quantify the concentration of fluorescent tracers in different organs and tissues after systemic administration.

Materials:

-

Mice bearing xenograft tumors (if applicable)

-

Fluorescent tracers

-

Surgical instruments for tissue dissection

-

Tissue homogenization equipment

-

Wide-field fluorescence imaging system

Procedure:

-

Tracer Administration: Administer the fluorescent tracers to the mice as described in the blood PK study.

-

Tissue Excision: At a predetermined time point post-injection (e.g., 5 hours), humanely euthanize the mice and excise the organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, muscle).

-

Tissue Homogenization: Homogenize each tissue sample to ensure a uniform distribution of the tracer for accurate fluorescence measurement.

-

Fluorescence Quantification:

-

Load the tissue homogenates into capillary tubes.

-

Acquire and quantify the mean fluorescence intensity as described previously.

-

-

Data Analysis:

-

Use tissue-specific calibration curves to extrapolate the concentration of the tracers in each tissue. This is a critical step, as different tissues have different optical properties that can affect the fluorescence signal.

-

Present the data as the percentage of the injected dose per gram of tissue (%ID/g) or as molar concentrations.

-

Critical Considerations in Fluorescent Tracer Pharmacokinetics

Several factors can significantly influence the pharmacokinetic properties of a fluorescent tracer and should be carefully considered during development and evaluation.

Impact of the Fluorescent Dye

The conjugation of a fluorescent dye to a targeting molecule can alter its size, charge, and lipophilicity, thereby affecting its pharmacokinetic profile. It is crucial to evaluate whether the dye itself influences receptor interactions or induces non-specific binding.

Dual-Tracer Imaging

In paired-agent or dual-tracer imaging approaches, it is vital that the pharmacokinetic profiles of the targeted and untargeted tracers closely match during tissue distribution and clearance for accurate kinetic modeling. If the profiles do not match, mathematical corrections are necessary to determine the target receptor concentration accurately.

ADME Properties

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a fluorescent tracer is essential. The elimination pathways, whether through renal or hepatic clearance, will dictate potential toxicities and the overall safety profile of the agent. Fluorescent probes are increasingly being used as cost-effective and sensitive alternatives to radioligands in ADME-Tox studies.

Conclusion

The investigation of the pharmacokinetics of novel fluorescent tracers is a multifaceted and indispensable component of their development pipeline. By employing rigorous experimental protocols, careful quantitative analysis, and a thorough understanding of the factors influencing their in vivo behavior, researchers can optimize the design of these powerful imaging agents for enhanced efficacy and safety. This guide provides a foundational framework for professionals in the field to navigate the complexities of fluorescent tracer pharmacokinetics and ultimately accelerate the translation of these promising technologies into clinical practice.

References

- 1. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of fluorescently labeled tracers – which features influence the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability: Deciphering the Dynamics of Drug Absorption and Distribution - PharmaFeatures [pharmafeatures.com]

Methodological & Application

Application Notes and Protocols for Measuring Glomerular Filtration Rate (GFR) in Animal Models Using Relmapirazin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of the Glomerular Filtration Rate (GFR) is a critical component in preclinical nephrology research and the safety assessment of novel therapeutics. Relmapirazin (also known as MB-102) is a novel fluorescent tracer agent designed for accurate, real-time GFR measurement.[1][2] Possessing ideal characteristics such as negligible protein binding, lack of in-vivo metabolites, and minimal tubular secretion, Relmapirazin offers a significant advancement in renal function monitoring.[1][2] While extensively validated in human clinical trials for use with a transdermal GFR measurement system, detailed protocols for its application in animal models are not widely published.[1]

These application notes provide a comprehensive, adaptable protocol for the measurement of GFR in rodent models using Relmapirazin, based on established methodologies for fluorescent tracers and transdermal GFR monitoring systems.

Principle of the Method

The methodology relies on the intravenous administration of Relmapirazin and the subsequent monitoring of its clearance from the body. As Relmapirazin is freely filtered by the glomeruli and not reabsorbed or secreted by the tubules, its rate of elimination from the plasma is directly proportional to the GFR. The fluorescence of Relmapirazin allows for its concentration to be monitored non-invasively through the skin using a specialized transdermal sensor, or alternatively, through traditional plasma sampling.

Data Presentation

Table 1: Representative GFR Data in a Murine Model of Acute Kidney Injury (AKI)

| Animal ID | Treatment Group | Baseline GFR (mL/min/100g) | 24h Post-AKI GFR (mL/min/100g) | Percent Change in GFR |

| M01 | Sham | 0.28 | 0.27 | -3.6% |

| M02 | Sham | 0.31 | 0.30 | -3.2% |

| M03 | Sham | 0.29 | 0.29 | 0.0% |

| M04 | AKI | 0.30 | 0.12 | -60.0% |

| M05 | AKI | 0.27 | 0.10 | -63.0% |

| M06 | AKI | 0.32 | 0.14 | -56.3% |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the animal model, experimental conditions, and the specific GFR measurement technique employed.

Experimental Protocols

Protocol 1: Transdermal GFR Measurement in Conscious Mice

This non-invasive method is ideal for longitudinal studies requiring repeated GFR measurements in the same animal.

Materials:

-

Relmapirazin sterile solution (dosage to be optimized, start with a dose comparable to other fluorescent tracers like FITC-sinistrin, e.g., 7.5 mg/100 g body weight)

-

Transdermal GFR measurement system (e.g., a miniaturized fluorescence detector)

-

Adhesive patches for the sensor

-

Animal clippers and depilatory cream

-

Isoflurane anesthesia system

-

Heating pad

-

Sterile saline

-

Insulin syringes (30G)

-

Animal scale

Procedure:

-

Animal Preparation (1-2 days prior to measurement):

-

Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance).

-

Carefully shave a small area of fur on the back of the mouse, between the shoulder blades.

-

Apply a depilatory cream for a short duration to remove any remaining stubble, ensuring a clean surface for sensor attachment. Rinse the area thoroughly with warm water and pat dry.

-

Return the mouse to its home cage and allow at least 24 hours for any skin irritation to subside.

-

-

Sensor Attachment and Baseline Reading:

-

On the day of the experiment, briefly anesthetize the mouse.

-

Clean the shaved area with 70% ethanol.

-

Attach the transdermal fluorescence sensor to the prepared skin area using the appropriate adhesive patch. Ensure a secure and flat placement.

-

Place the mouse in a recovery cage and allow it to regain consciousness.

-

Initiate the GFR monitor to collect a background fluorescence reading for approximately 20-30 minutes before injecting the tracer.

-

-

Relmapirazin Administration:

-

Briefly restrain the conscious mouse or induce light anesthesia.

-

Administer a single intravenous (IV) bolus of the Relmapirazin solution via the tail vein. The injection should be performed smoothly and quickly to ensure the entire dose enters the circulation.

-

Record the exact time of injection.

-

-

GFR Measurement:

-

Place the mouse back into its cage, ensuring it can move freely. The GFR monitor will continuously record the fluorescence signal from the skin as Relmapirazin is cleared from the body.

-

The measurement period will typically last for 60-90 minutes.

-

-

Data Analysis:

-

After the measurement period, remove the sensor from the mouse.

-

Connect the device to a computer and download the fluorescence decay curve data.

-

The GFR is calculated from the rate of decay of the fluorescence signal using a two-compartment pharmacokinetic model provided by the system's software. The software will typically provide the GFR value normalized to body weight.

-

Protocol 2: Plasma Clearance GFR Measurement

This method involves serial blood sampling and is considered a more traditional approach.

Materials:

-

Relmapirazin sterile solution

-

Anesthesia (e.g., isoflurane)

-

Catheterization supplies (if applicable) or fine gauge needles (e.g., 30G)

-

Heparinized capillary tubes or EDTA-coated microtubes

-

Centrifuge

-

Fluorescence plate reader

-

Pipettes and tips

-

HEPES buffer (pH 7.4)

Procedure:

-

Animal Preparation and Tracer Injection:

-

Anesthetize the animal. For serial blood sampling, placing a catheter in the carotid or femoral artery can be beneficial, though sampling from the saphenous or tail vein is also possible.

-

Administer a single IV bolus of Relmapirazin via the tail vein or another accessible vein. Record the precise time of injection and the amount injected.

-

-

Blood Sampling:

-

Collect small blood samples (e.g., 20-30 µL) at multiple time points post-injection. A typical sampling schedule for a two-compartment model would be 3, 5, 10, 15, 30, 60, and 90 minutes after injection.

-

Collect samples in heparinized or EDTA-coated tubes.

-

-

Plasma Preparation and Fluorescence Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Dilute the plasma samples in a buffer solution (e.g., HEPES) to ensure the fluorescence reading is within the linear range of the plate reader.

-

Pipette the diluted plasma samples into a 96-well black plate.

-

Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for Relmapirazin.

-

-

Data Analysis and GFR Calculation:

-

Generate a plasma fluorescence decay curve by plotting the fluorescence intensity against time.

-

Fit the data to a two-compartment model of exponential decay using a non-linear regression analysis software (e.g., GraphPad Prism). The equation for the two-phase decay is: Y(t) = Ae-αt + Be-βt.

-

Calculate the GFR using the following formula: GFR = Dose / (A/α + B/β), where 'Dose' is the total amount of injected Relmapirazin, A and B are the y-intercepts, and α and β are the rate constants for the two phases of decay.

-

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the conceptual pathway of Relmapirazin clearance and the experimental workflow for transdermal GFR measurement.

References

Application Notes and Protocols for Transd-ermal Glomerular Filtration Rate (GFR) Measurement with Relmapirazin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glomerular filtration rate (GFR) is the gold-standard measure of kidney function. Traditional methods for GFR assessment, such as plasma or urinary clearance of exogenous markers like inulin or iohexol, are often complex and invasive.[1][2] A significant advancement in this area is the development of non-invasive, real-time monitoring systems. Relmapirazin (also known as MB-102 or Lumitrace) is a novel fluorescent tracer agent specifically designed for point-of-care GFR measurement.[3][4][5] This document provides a detailed protocol for the transdermal measurement of GFR using Relmapirazin in conjunction with a compatible transdermal sensor system.

Relmapirazin has been engineered with properties ideal for a GFR tracer, including negligible protein binding, minimal metabolism in vivo, and no significant tubular secretion. Clinical studies have demonstrated a near-perfect linear correlation (r²=0.99) between GFR measured by Relmapirazin and the standard reference agent, iohexol. The MediBeacon® Transdermal GFR Measurement System is a technology designed to utilize Relmapirazin for this purpose. It consists of an optical skin sensor, a monitor, and the Relmapirazin tracer.

Principle of the Assay

The transdermal GFR measurement system operates by continuously monitoring the fluorescence of intravenously administered Relmapirazin as it is cleared from the body by the kidneys.

-

IV Administration: A sterile, pyrogen-free solution of Relmapirazin is administered as an intravenous bolus.

-

Transdermal Detection: An optical sensor is placed on the skin (e.g., upper chest or sternum). This sensor emits light to excite the Relmapirazin molecules that have distributed into the skin's interstitial fluid and detects the resulting fluorescence.

-

Kinetic Measurement: As the kidneys filter Relmapirazin from the blood, its concentration in the skin decreases. The sensor records the decay of the fluorescence signal over time.

-

GFR Calculation: The rate of fluorescence decay is directly proportional to the glomerular filtration rate. Embedded algorithms within the system's monitor convert the fluorescence decay curve into a measured GFR (mGFR) value.

Experimental Protocol

This protocol outlines the key steps for performing a transdermal GFR measurement with Relmapirazin.

1. Materials and Equipment

-

Relmapirazin (Lumitrace®) sterile solution for injection.

-

MediBeacon® Transdermal GFR Measurement System (or equivalent), including:

-

Optical Skin Sensor

-

Monitor with data acquisition and analysis software

-

Disposable adhesive rings for sensor attachment

-

-

Standard supplies for intravenous administration (e.g., catheter, syringe, saline).

-

Skin preparation supplies (e.g., alcohol wipes).